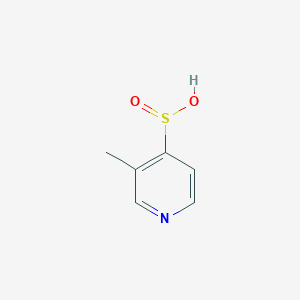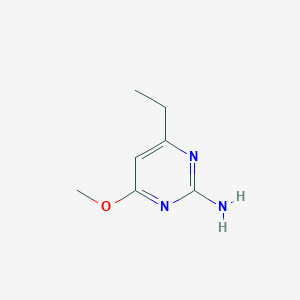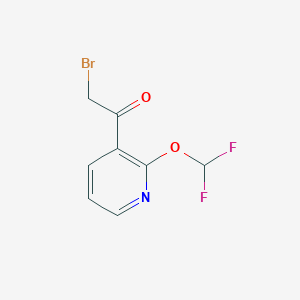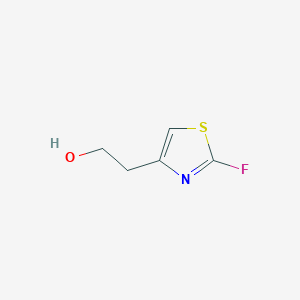![molecular formula C23H40O2S B13116508 3,3-Dioctyl-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine CAS No. 259139-23-6](/img/structure/B13116508.png)
3,3-Dioctyl-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Dioctyl-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine is an organic compound that belongs to the class of thieno[3,4-b][1,4]dioxepines This compound is characterized by its unique structure, which includes a thieno[3,4-b][1,4]dioxepine core with dioctyl substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dioctyl-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine typically involves the reaction of 3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine with octyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may involve more rigorous purification techniques to ensure the compound’s purity and quality.
化学反応の分析
Types of Reactions
3,3-Dioctyl-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to obtain the reduced form of the compound.
Substitution: The dioctyl groups can be substituted with other alkyl or aryl groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl or aryl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced thieno[3,4-b][1,4]dioxepine derivatives.
Substitution: Substituted thieno[3,4-b][1,4]dioxepine derivatives.
科学的研究の応用
3,3-Dioctyl-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine has a wide range of scientific research applications, including:
Organic Electronics: Used as a building block for organic semiconductors in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Materials Science: Employed in the development of conductive polymers and composite materials for various electronic applications.
Chemistry: Utilized as a precursor for the synthesis of more complex thieno[3,4-b][1,4]dioxepine derivatives.
Biology and Medicine: Investigated for its potential biological activities and as a scaffold for drug development.
作用機序
The mechanism of action of 3,3-Dioctyl-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine is primarily related to its electronic properties. The compound can interact with various molecular targets and pathways, depending on its application. In organic electronics, it functions as a semiconductor by facilitating charge transport through its conjugated system. In biological systems, its mechanism of action would depend on its interaction with specific biomolecules and cellular pathways.
類似化合物との比較
Similar Compounds
- 3,3-Dibenzyl-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine
- 3,3-Dimethyl-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine
- 3,3-Diethyl-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine
Uniqueness
3,3-Dioctyl-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine is unique due to its dioctyl substituents, which enhance its solubility and processability in organic solvents. This makes it particularly suitable for applications in organic electronics and materials science, where solubility and film-forming properties are crucial.
特性
CAS番号 |
259139-23-6 |
|---|---|
分子式 |
C23H40O2S |
分子量 |
380.6 g/mol |
IUPAC名 |
3,3-dioctyl-2,4-dihydrothieno[3,4-b][1,4]dioxepine |
InChI |
InChI=1S/C23H40O2S/c1-3-5-7-9-11-13-15-23(16-14-12-10-8-6-4-2)19-24-21-17-26-18-22(21)25-20-23/h17-18H,3-16,19-20H2,1-2H3 |
InChIキー |
AANNULVAPUXWAZ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC1(COC2=CSC=C2OC1)CCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1H-Isoindol-1-one, 3,3'-[(2,5-dichloro-1,4-phenylene)diimino]bis-](/img/structure/B13116438.png)
![[(2S,3R,5S)-5-chloro-3-(4-chlorobenzoyl)oxyoxolan-2-yl]methyl 4-chlorobenzoate](/img/structure/B13116444.png)



![[1,2,5]Selenadiazolo[3,4-d]pyrimidine](/img/structure/B13116480.png)

![6-Amino-1,4-dihydropyrido[2,3-B]pyrazine-2,3-dione](/img/structure/B13116489.png)



![N,5-dimethyl-2,3-dihydroimidazo[1,2-c]pyrimidin-7-amine](/img/structure/B13116523.png)
